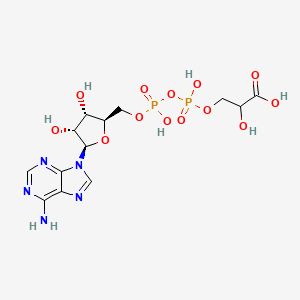

3-ADP-glyceric acid

描述

Structure

3D Structure

属性

分子式 |

C13H19N5O13P2 |

|---|---|

分子量 |

515.26 g/mol |

IUPAC 名称 |

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid |

InChI |

InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/t5?,6-,8-,9-,12-/m1/s1 |

InChI 键 |

APVQTUURIRQYIT-NRJACJQQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |

产品来源 |

United States |

Enzymatic Interactions and Biotransformation of Adp Glyceric Acid Derivatives

Enzymatic Dephosphorylation of ADP-Phosphoglyceric Acid to ADP-Glyceric Acid

The enzymatic conversion of ADP-phosphoglyceric acid to 3-ADP-glyceric acid involves a dephosphorylation reaction. Investigations have shown that muscle extracts contain an enzyme capable of catalyzing the removal of a phosphate (B84403) group from ADP-phosphoglyceric acid, resulting in the formation of ADP-glyceric acid and inorganic phosphate (Pi). The reaction can be summarized as: ADP-phosphoglyceric acid + H₂O → Pi + ADP-glyceric acid. nih.gov The product, ADP-glyceric acid, can be differentiated from the substrate through analysis of their mobilities in paper chromatography and electrophoresis. nih.gov

Characterization of the Acting Enzyme and its Specificity

The enzyme responsible for the dephosphorylation of ADP-phosphoglyceric acid is a phosphatase that specifically removes a phosphate group, leaving a free hydroxyl group adjacent to the pyrophosphate bridge. nih.gov This enzyme exhibits activity not only towards ADP-phosphoglyceric acid but also towards 2,3-diphosphoglycerate. nih.gov A notable characteristic of this enzyme is its strong and specific stimulation by inorganic pyrophosphate (PPi). nih.gov The enzyme's properties suggest a similarity to previously characterized phosphatases, such as those described by Rapoport and Luebering. nih.gov

Kinetic Studies and Allosteric Modulation by Pyrophosphate

Kinetic analyses of the enzyme's activity have provided insights into its substrate affinity and regulatory mechanisms. Using a Lineweaver-Burk plot, the Michaelis constant (Km) for ADP-phosphoglyceric acid was determined to be 20 mM. nih.gov For 2,3-diphosphoglyceric acid, another substrate for the enzyme, the Km value was found to be 27 mM. nih.gov

The enzyme's activity is significantly and specifically enhanced by the presence of inorganic pyrophosphate (PPi), indicating an allosteric modulation. nih.gov This allosteric activation by PPi highlights a regulatory mechanism that influences the enzyme's catalytic efficiency. nih.gov

Table 1: Kinetic Parameters of ADP-Phosphoglyceric Acid Dephosphorylation (Note: This is a static representation; in an interactive format, these values might be sortable or filterable.)

| Substrate | Michaelis Constant (Km) |

| ADP-phosphoglyceric acid | 20 mM |

| 2,3-Diphosphoglyceric acid | 27 mM |

Hypothetical Enzymatic Pathways for this compound Metabolism

While the direct metabolic pathways for this compound are not extensively detailed in current literature, its structural components suggest several hypothetical enzymatic transformations. As a molecule containing both an ADP moiety and a glyceric acid component, its metabolism could potentially intersect with both nucleotide and glycerate metabolic pathways.

One hypothetical pathway involves further hydrolysis of the ADP-glyceric acid molecule. This could entail the cleavage of the pyrophosphate bond to release ADP and glyceric acid, or further dephosphorylation of the glyceric acid moiety if it retains any phosphate groups (e.g., if this compound were to be phosphorylated at another position). Given the existence of 3-ADP-2-phosphoglyceric acid, it is conceivable that enzymes might exist for the interconversion between different phosphorylated forms of ADP-glyceric acid, although specific enzymes catalyzing the phosphorylation of this compound at the 2-position or dephosphorylation of 3-ADP-2-phosphoglyceric acid to this compound are not explicitly characterized in the provided information.

Furthermore, the glyceric acid portion of this compound could potentially be channeled into central carbon metabolism. For instance, 3-phosphoglyceric acid is a key intermediate in glycolysis and the Calvin cycle. If the ADP moiety were to be removed, the resulting glyceric acid or a phosphorylated derivative could enter these established pathways. The integration of the ADP component into purine (B94841) or pyrimidine (B1678525) metabolism, possibly through its conversion to ATP or AMP, represents another potential metabolic fate.

Potential Linkages to Nucleotide and Glycerate-Related Enzymes

The structure of this compound suggests potential connections to a range of enzymes involved in nucleotide and glycerate metabolism. While direct interactions with this compound itself may not be fully elucidated, the roles of related compounds and enzymes provide a framework for understanding its broader metabolic context.

Phosphoglycerate Kinase (PGK): This enzyme plays a central role in glycolysis and gluconeogenesis, facilitating the reversible transfer of a phosphate group between 1,3-bisphosphoglycerate and ADP to yield 3-phosphoglycerate (B1209933) and ATP. Although this compound is not a direct substrate, the presence of both ADP and a glycerate-like structure suggests an evolutionary or functional relationship with enzymes that manage the phosphorylation status of glycerate derivatives in conjunction with adenine (B156593) nucleotides.

Glycerate Kinase: This enzyme phosphorylates glycerate, utilizing ATP to produce ADP and either 3-phosphoglycerate or 2-phosphoglycerate. This highlights the enzymatic interconversion of glycerate and its phosphorylated forms, directly linking them to ADP/ATP cycling. The existence of such kinases underscores the dynamic nature of glycerate phosphorylation in various metabolic contexts.

ADP-glucose Pyrophosphorylase (AGPase): This enzyme, crucial for starch biosynthesis, synthesizes ADP-glucose from glucose-1-phosphate and ATP. Its activity is allosterically activated by 3-phosphoglycerate. This regulatory link demonstrates how a related glycerate phosphate, 3-phosphoglycerate, acts as a metabolic signal, modulating enzymes involved in nucleotide sugar synthesis. This suggests a broader regulatory network where glycerate phosphates and nucleotides interact.

Phosphatases: Beyond the specific phosphatase acting on ADP-phosphoglyceric acid nih.gov, various phosphatases are known to interact with phosphorylated glycerate compounds. For example, glucosyl-3-phosphoglycerate phosphatase (GpgP) dephosphorylates glucosyl-3-phosphoglycerate. These enzymes collectively contribute to the intricate control of phosphate groups on glycerate derivatives, which is crucial for metabolic regulation.

Table 2: Related Enzymes and Their Substrates/Products (Note: This is a static representation; in an interactive format, these values might be sortable or filterable.)

| Enzyme Class | Key Substrates/Products (Related to ADP-Glyceric Acid) | Biological Role |

| Phosphoglycerate Kinase | 1,3-Bisphosphoglycerate, ADP, 3-Phosphoglycerate, ATP | Glycolysis/Gluconeogenesis |

| Glycerate Kinase | ATP, Glycerate, ADP, 3-Phosphoglycerate, 2-Phosphoglycerate | Serine/Glycine/Threonine Metabolism, Glycerolipid Metabolism |

| ADP-glucose Pyrophosphorylase | Glucose-1-phosphate, ATP, ADP-glucose, PPi | Starch Biosynthesis (activated by 3-PGA) |

| Phosphatases (general) | Phosphorylated compounds, Pi | Dephosphorylation of various metabolites |

Occurrence As a Degradation Product or Molecular Fragment

Formation of Glyceric Acid Fragments from ADP Moieties in Protein Glycation

Protein glycation is a non-enzymatic reaction initiated by the interaction of a reducing sugar with a protein amino group, leading to the formation of a Schiff base adduct. nih.govnih.govnih.gov This adduct subsequently undergoes an Amadori rearrangement, yielding a more stable ketoamine adduct. nih.govnih.govnih.gov Further complex chemical reactions, often involving oxidation, can lead to the formation of advanced glycation end products (AGEs). nih.govnih.govnih.gov

Adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose), an intracellular source of a reducing pentose (B10789219) moiety derived from NAD+, has been identified as a potent agent for the glycation and glycoxidation of histones in vitro. nih.govnih.gov When histones are incubated with ADP-ribose, ketoamine glycation conjugates are formed. nih.govnih.gov The degradation of these ketoamine glycation conjugates is a key pathway in the formation of glycoxidation products. nih.gov This degradation process results in the formation of protein carboxymethyllysine (CML) residues and, significantly, the release of an ADP moiety that contains a glyceric acid fragment. nih.govwikipedia.org This glyceric acid fragment, linked to ADP, is consistent with the structure of 3-ADP-glyceric acid.

Release of ADP Moiety Containing a Glyceric Acid Fragment during Ketoamine Degradation

As detailed above, the release of an ADP moiety containing a glyceric acid fragment is a direct consequence of the degradation of ketoamine glycation conjugates. nih.govwikipedia.org This degradation represents one of two distinct pathways through which glycoxidation products are formed from these conjugates. nih.gov The process highlights this compound as a specific degradation product within the broader context of non-enzymatic protein modification.

Context of ADP-Ribose Glycoxidation and Histone Modification Pathways

ADP-ribose plays a critical role in both the glycation and glycoxidation of histones. nih.govnih.gov Beyond the formation of ketoamine glycation conjugates, the glycoxidation of histones by ADP-ribose leads to the rapid generation of various AGEs. These include protein carboxymethyllysine (CML) residues, protein-protein cross-links, and highly fluorescent products that share characteristics with known AGEs such as pentosidine. nih.govnih.gov

While distinct from non-enzymatic glycation, enzymatic ADP-ribosylation is another significant post-translational modification of histones. This process involves the transfer of an ADP-ribose group from the co-factor NAD+ to specific amino acid residues (lysine, arginine, glutamic acid, aspartic acid, and serine) on histone proteins. nih.gov Poly(ADP-ribose) polymerase (PARP) enzymes catalyze this modification, which is an early signal at DNA lesions and influences DNA repair and chromatin relaxation. nih.govwikipedia.org The involvement of ADP-ribose in both non-enzymatic glycation/glycoxidation and enzymatic ADP-ribosylation underscores its multifaceted role in cellular processes and responses to stress, including the generation of degradation products like this compound.

Analytical and Characterization Methods Applied to Adp Glyceric Acid Studies

Chromatographic Techniques for Separation and Identification

Chromatography plays a pivotal role in isolating and identifying 3-ADP-glyceric acid and its related metabolites from diverse samples. Various chromatographic approaches leverage differences in chemical properties to achieve high-resolution separations.

Paper Chromatography: Historically, paper chromatography has been a fundamental technique for the separation and qualitative measurement of various organic acids and amino acids biotopics.co.ukmakewine.combuffalostate.edu. In studies involving ADP-phosphoglyceric acid, preliminary experiments utilizing [32P]PP; or ADP-[32P]phosphoglyceric acid followed by paper chromatography were instrumental in understanding reaction mechanisms conicet.gov.ar. This method relies on the differential affinity of compounds for a stationary hydrophilic paper phase and a mobile hydrophobic solvent phase, leading to characteristic migration distances biotopics.co.ukbuffalostate.edu. For instance, 3-phosphoglyceric acid, a related compound, can be separated and measured using paper chromatography wikipedia.org.

Anion-Exchange Chromatography: Anion-exchange chromatography is a powerful technique for purifying and separating charged biomolecules, including nucleotides and organic acids, based on their net ionic charge sigmaaldrich.comlcms.cz. This method has been specifically employed for the purification of ADP-glyceric acid and ADP-phosphoglyceric acid, often utilizing a lithium chloride (LiCl) gradient for elution conicet.gov.ar. It is particularly effective for complex mixtures of organic and inorganic anions due to its high resolving power and the specificity offered by suppressed conductivity detection thermofisher.com. The technique is mild and non-denaturing, making it suitable for characterizing molecules in their native or active forms lcms.cz.

Other Chromatographic Methods: Beyond paper and anion-exchange chromatography, other advanced techniques are frequently applied. Column chromatography, gas chromatography (GC), and liquid chromatography (LC) are widely used for the separation and measurement of metabolites like 3-phosphoglyceric acid wikipedia.orgjournalagent.com. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS), offers high sensitivity and efficiency for quantifying nucleotides such as ATP, ADP, and AMP, which are structurally related to this compound shimadzu.com.sgnih.govresearchgate.net. Tandem mass spectrometry (MS/MS) techniques have further optimized the evaluation of these compounds wikipedia.org.

The following table summarizes the chromatographic techniques and their applications in the study of ADP-glyceric acid and related compounds:

| Chromatographic Technique | Principle | Key Applications in ADP-Glyceric Acid Studies |

| Paper Chromatography | Differential partitioning between hydrophilic paper and hydrophobic solvent biotopics.co.ukbuffalostate.edu. | Qualitative separation of ADP-phosphoglyceric acid reaction products, including [32P]-labeled compounds conicet.gov.ar. Separation of 3-phosphoglyceric acid wikipedia.org. |

| Anion-Exchange Chromatography | Separation based on net ionic charge using an anion-exchange resin lcms.cz. | Purification of ADP-glyceric acid and ADP-phosphoglyceric acid using LiCl gradients conicet.gov.ar. Separation of organic and inorganic anions thermofisher.com. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid mobile phase separates compounds based on interaction with stationary phase journalagent.com. | Quantification of related nucleotides (ATP, ADP, AMP) nih.gov. Used in conjunction with MS for metabolite profiling shimadzu.com.sg. |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase journalagent.com. | Identification and measurement of metabolites, often coupled with mass spectrometry wikipedia.org. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-to-charge ratio detection by MS wikipedia.org. | Comprehensive metabolite profiling and targeted quantification of primary metabolites wikipedia.orgshimadzu.com.sg. |

Spectroscopic Approaches for Investigating [32P]-labeled Compounds

Spectroscopic methods, particularly those involving radiolabeled isotopes like phosphorus-32 (B80044) ([32P]), are crucial for tracing the metabolic fate and interactions of phosphate-containing compounds such as this compound.

The use of [32P]-labeled compounds is a powerful approach for investigating biochemical reactions and metabolic pathways. In the context of ADP-glyceric acid, studies have utilized [32P]-labeled inorganic pyrophosphate ([32P]PP;) or ADP-[32P]phosphoglyceric acid to understand enzymatic reactions and product formation conicet.gov.ar. This labeling allows for the detection and quantification of compounds at very low concentrations due to the high sensitivity of radioactivity detection.

Beyond simple detection, [32P] labeling is employed to determine the dynamic pools of protein phosphorylation and phosphate (B84403) metabolite association within biological systems, such as the mitochondrial matrix nih.gov. Researchers can introduce [32P]-labeled inorganic phosphate into energized mitochondria to generate high specific activity [γ-32P]-ATP, which then serves as a donor for phosphorylation events nih.govrevvity.com.

For the analysis of [32P]-labeled phosphopeptides and metabolites, techniques like liquid chromatography (LC) coupled with autoradiographic imaging are highly effective. Tryptic digests of radiolabeled proteins can be fractionated by reversed-phase LC directly onto MALDI target plates, and subsequent autoradiography allows for the visualization and quantification of the labeled species prior to mass spectrometry analysis nih.gov. This integrated approach accelerates the mapping of phosphorylation sites and enables absolute quantification using appropriate standards nih.gov. While [32P] labeling offers high sensitivity, a challenge arises when the concentration of labeled proteins is very low, as mass spectrometry may not be sensitive enough for their definitive identification, despite intense labeling nih.gov.

Challenges in the Definitive Characterization of Obscure Metabolites

The definitive characterization of obscure metabolites like this compound presents several inherent challenges, primarily due to their low abundance, structural complexity, and the intricate nature of biological samples.

One significant challenge is the low concentration of many metabolites in biological samples, making their detection and precise quantification difficult nih.gov. This is particularly true for less common or transient intermediates. Biological matrices themselves are highly complex mixtures of nutrients, waste products, cells, and cellular debris, which can interfere with analytical signals and complicate separation and identification thermofisher.comacs.org.

Furthermore, untargeted metabolomics studies, which aim to identify a broad range of metabolites, often face statistical challenges. These arise from variations in standardization and statistical analysis across different analytical methodologies, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) frontiersin.org. The correlation between metabolite levels in different biofluids (e.g., blood and sweat) is not always straightforward and may necessitate personalized calibrations for accurate estimations acs.org.

Even with highly sensitive techniques like [32P] labeling, definitive characterization can be elusive. While [32P] can intensely label many proteins and metabolites, the inherent sensitivity limitations of mass spectrometry can prevent the identification of low-concentration labeled compounds, which might include crucial signaling molecules nih.gov. These factors underscore the need for continuous development of more sensitive, specific, and robust analytical platforms for comprehensive metabolite characterization.

Theoretical Biological Implications and Unanswered Questions for 3 Adp Glyceric Acid

Speculative Roles in Non-Canonical Biochemical Processes

Given its molecular architecture, which combines an adenosine (B11128) diphosphate (B83284) (ADP) moiety (PubChem CID: 6022) with a glyceric acid component (PubChem CID: 752), 3-ADP-glyceric acid could theoretically participate in non-canonical biochemical processes. Its structure suggests a potential, albeit unconfirmed, role in reactions involving phosphate (B84403) transfer or as a modified nucleotide sugar.

In established metabolic pathways, compounds like 1,3-bisphosphoglyceric acid (PubChem CID: 683) and 3-phosphoglyceric acid (PubChem CID: 6310) are central intermediates in glycolysis and the Calvin cycle, playing crucial roles in energy (ATP) and carbon metabolism wikipedia.orgwikipedia.org. For instance, 1,3-bisphosphoglyceric acid is known for its high-energy acyl phosphate bond, which facilitates the substrate-level phosphorylation of ADP to form ATP (PubChem CID: 5957) wikipedia.org. While this compound shares structural elements with these compounds, its ADP linkage suggests a different, possibly regulatory or specialized, function rather than a direct role in core energy production pathways like glycolysis.

One speculative role could involve participation in less common or alternative metabolic routes, perhaps as a substrate for novel enzymatic activities that modify or utilize ADP-linked sugar acids. It might act as a precursor for uncharacterized secondary metabolites or as a signaling molecule, given the widespread roles of nucleotide derivatives in cellular communication and regulation. However, these are currently hypothetical roles awaiting empirical validation.

Potential as a Minor Metabolite or Transient Intermediate

The current limited information on this compound suggests its potential existence as a minor metabolite or a transient intermediate within complex biological networks. Many metabolic intermediates are present at very low concentrations and have short half-lives, making their detection and functional assignment challenging. Such compounds often serve as fleeting links between major pathways or as regulatory checkpoints.

If this compound acts as a transient intermediate, its formation and breakdown might be tightly regulated, possibly in response to specific cellular conditions or environmental cues. Its presence could indicate a deviation from canonical pathways or a specialized metabolic shunt. For example, some organisms possess unique metabolic adaptations that involve unusual intermediates. The ADP component could signify a role in processes where adenosine nucleotides are modified or incorporated into other structures, potentially related to nucleotide salvage pathways or specific glycosylation events, although this is purely speculative.

Future Avenues for Discovery and Functional Assignment in Biological Systems

The elucidation of the biological role of this compound necessitates dedicated research efforts. Future investigations should focus on several key avenues:

Targeted Metabolomics and Isotope Tracing: Employing advanced metabolomics techniques, particularly those involving stable isotope tracing, could help identify the precursors and products of this compound. This would allow researchers to map its potential metabolic flow within various organisms and cellular contexts.

Enzymatic Characterization: Identifying and characterizing enzymes that synthesize, modify, or degrade this compound would be crucial. This could involve screening enzyme libraries or utilizing bioinformatics to predict potential enzymes based on its structure. Understanding the enzymes involved would provide direct insights into its metabolic context.

Genetic Perturbation Studies: In model organisms, genetic manipulation (e.g., gene knockouts or overexpression) of predicted enzymes or transporters related to its metabolism could reveal phenotypic changes, thereby indicating its biological significance.

Structural and Biochemical Studies: Detailed structural analysis of this compound in complex with potential binding proteins or enzymes could reveal its mechanism of action and interaction partners. Biochemical assays could then confirm its activity in in vitro systems.

Comparative Metabolomics: Analyzing the presence and concentration of this compound across different species, tissues, or under varying physiological conditions might provide clues about its evolutionary conservation and specific biological niches.

The current lack of detailed data tables or specific research findings directly pertaining to the biological implications of this compound means that no interactive data tables can be generated based on existing content for this section. Future research in the aforementioned avenues would be essential to generate such data.

常见问题

Q. How is 3-ADP-glyceric acid structurally characterized, and how does it differ from other phosphoglyceric acid derivatives?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to identify the ADP moiety and glyceric acid backbone. Comparative analysis with derivatives like 3-phosphoglyceric acid (CHEBI:17050) or 2-phosphoglyceric acid (CHEBI:24344) reveals positional differences in phosphate groups and functional roles .

Q. What metabolic pathways involve this compound, and how is its enzymatic synthesis regulated?

- Methodological Answer : this compound is implicated in glycolysis and gluconeogenesis, often as an intermediate in ATP-dependent phosphorylation steps. Enzymatic assays (e.g., glycerol kinase reactions) can track its formation via coupled reactions, such as ADP generation from ATP, monitored spectrophotometrically at 340 nm using NADH-linked systems .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or tandem MS detection is preferred for sensitivity. Enzymatic methods, like coupling with glycerol kinase and ATPase, enable quantification by measuring ADP production via ion-exchange resins or fluorometric assays .

Q. How does this compound interact with enzymes like phosphoglycerate kinase, and what kinetic parameters are critical?

- Methodological Answer : Stopped-flow kinetics and isothermal titration calorimetry (ITC) measure binding affinities (, ). Experimental designs should control pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for ATP/ADP stability) to avoid artifacts .

Q. What are the primary challenges in isolating this compound from cellular extracts?

- Methodological Answer : Rapid degradation requires immediate sample quenching (e.g., liquid nitrogen) and protease/phosphate inhibitor cocktails. Solid-phase extraction (SPE) with anion-exchange resins improves purity, validated via spiked recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses comparing assay conditions (e.g., substrate concentrations, buffer systems). Replicate experiments with standardized protocols, and use statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize the synthesis of stable this compound analogs for mechanistic studies?

- Methodological Answer : Chemoenzymatic synthesis using immobilized kinases reduces byproducts. Stability tests (e.g., accelerated degradation studies under varied pH/temperature) guide analog design. LC-MS/MS monitors degradation pathways .

Q. How should experimental designs be structured to investigate this compound’s role in redox balance?

- Methodological Answer : Use isotopic labeling (¹³C-glucose) to track flux in metabolic networks. Pair with knockout models (e.g., CRISPR-Cas9) to isolate its contribution to NADPH/NADH ratios. Data integration requires stoichiometric models like flux balance analysis (FBA) .

Q. What computational approaches predict this compound’s interactions with novel enzymes?

Q. How can researchers integrate fragmented literature on this compound into a cohesive mechanistic model?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。